molecular formula C12H8F2O B6341090 4-(2-Fluorophenyl)-3-fluorophenol, 95% CAS No. 1214375-77-5

4-(2-Fluorophenyl)-3-fluorophenol, 95%

Cat. No. B6341090
CAS RN: 1214375-77-5
M. Wt: 206.19 g/mol
InChI Key: JRSUMHQJITXQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluorophenyl)-3-fluorophenol, 95% (4-FPF) is a fluorinated phenol compound used in various scientific research applications. It is a colorless, crystalline solid with a melting point of 91-93°C. 4-FPF is an aromatic organic compound with a molecular weight of 188.10 g/mol and a molecular formula of C8H6F2O. 4-FPF is primarily used in the synthesis of pharmaceuticals, polymers, and other organic compounds.

Scientific Research Applications

4-(2-Fluorophenyl)-3-fluorophenol, 95% has a wide range of scientific research applications. It is used as a starting material for the synthesis of pharmaceuticals, polymers, and other organic compounds. 4-(2-Fluorophenyl)-3-fluorophenol, 95% is also used as a reagent in the synthesis of 2-fluoro-4-nitrophenol and 2-fluoro-4-aminophenol. Additionally, 4-(2-Fluorophenyl)-3-fluorophenol, 95% is used as a catalyst in the synthesis of polyurethane and polycarbonate polymers.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-3-fluorophenol, 95% is not completely understood. However, it is believed to act as an electron-withdrawing group, which increases the reactivity of the molecule. This increased reactivity allows 4-(2-Fluorophenyl)-3-fluorophenol, 95% to be used as a reagent in various chemical reactions.
Biochemical and Physiological Effects
4-(2-Fluorophenyl)-3-fluorophenol, 95% has not been extensively studied for its biochemical and physiological effects. However, it is believed to have a low toxicity and is not considered to be a significant health hazard.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2-Fluorophenyl)-3-fluorophenol, 95% in lab experiments is its high purity (95%) and its availability in a crystalline form. This makes it easy to handle and store. Additionally, 4-(2-Fluorophenyl)-3-fluorophenol, 95% is a relatively inexpensive reagent, making it a cost-effective choice for many experiments.
The main limitation of using 4-(2-Fluorophenyl)-3-fluorophenol, 95% in lab experiments is its limited reactivity. This can make it difficult to use in certain reactions and can limit its usefulness in some applications.

Future Directions

Future research on 4-(2-Fluorophenyl)-3-fluorophenol, 95% could focus on its potential applications in the synthesis of pharmaceuticals and polymers. Additionally, further research could be done on its biochemical and physiological effects. Other potential future directions include exploring its potential as a catalyst in other chemical reactions and exploring its potential as a reagent in the synthesis of other organic compounds.

Synthesis Methods

4-(2-Fluorophenyl)-3-fluorophenol, 95% is synthesized through a two-step process. The first step involves the reaction of 4-fluorophenol with 2-fluoroaniline in the presence of a base such as sodium hydroxide. This reaction produces 4-(2-Fluorophenyl)-3-fluorophenol, 95% and 2-fluorophenol as the main products. The second step involves the recrystallization of 4-(2-Fluorophenyl)-3-fluorophenol, 95% from a solution of ethanol and water. The recrystallized 4-(2-Fluorophenyl)-3-fluorophenol, 95% has a purity of 95%.

properties

IUPAC Name

3-fluoro-4-(2-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-11-4-2-1-3-9(11)10-6-5-8(15)7-12(10)14/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSUMHQJITXQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673371
Record name 2,2'-Difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Difluoro-[1,1'-biphenyl]-4-ol

CAS RN

1214375-77-5
Record name 2,2′-Difluoro[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214375-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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